molecular formula C7H10N2O2 B11754091 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11754091
M. Wt: 154.17 g/mol
InChI Key: FYAZKXWWOHYUKH-UHFFFAOYSA-N
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Description

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a cyclopropyl group attached to the dihydropyrimidine ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce tetrahydropyrimidine compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.

Uniqueness

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to other similar compounds .

Biological Activity

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (CAS: 1340601-17-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H10N2O2
  • Molar Mass: 154.1665 g/mol
  • CAS Number: 1340601-17-3

The compound features a dihydropyrimidine core, which is a common structural motif in various bioactive molecules. The cyclopropyl group may enhance its pharmacological profile by influencing binding interactions with biological targets.

Anticancer Potential

The biological activity of pyrimidine derivatives often extends to anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins . While direct studies on this compound are sparse, its analogs have demonstrated the ability to inhibit tumor growth in vitro and in vivo.

The mechanism of action for compounds like this compound typically involves:

  • Inhibition of Enzymatic Activity: Many pyrimidine derivatives act as enzyme inhibitors, particularly targeting kinases and polymerases.
  • Interference with Nucleotide Metabolism: They can disrupt nucleotide synthesis pathways, which is crucial for rapidly dividing cells such as cancer cells.

Case Studies and Research Findings

StudyFindings
Antiviral Screening Compounds based on the pyrimidine scaffold showed significant inhibition of HIV replication in cell-based assays .
Anticancer Activity Analogous compounds demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction .
SAR Studies Structure-activity relationship studies highlighted that modifications at specific positions on the pyrimidine ring could enhance biological activity .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-cyclopropyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H10N2O2/c10-6-3-4-8-7(11)9(6)5-1-2-5/h5H,1-4H2,(H,8,11)

InChI Key

FYAZKXWWOHYUKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CCNC2=O

Origin of Product

United States

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